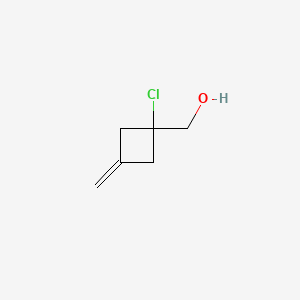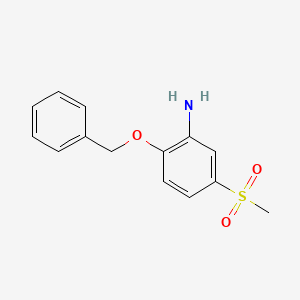![molecular formula C26H22N4O2 B13478044 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its benzamide groups and pyrimidine ring, which contribute to its distinct chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzoic acid with appropriate amines and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and the application of heat or catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a probe for studying biological processes and interactions.
Medicine: Research has indicated its potential as an anti-cancer agent, particularly in the treatment of leukemia and gastric cancer
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the activity of these enzymes, the compound can disrupt signaling pathways that are crucial for the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis and the suppression of tumor growth .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
4-(chloromethyl)-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide:
Uniqueness
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide stands out due to its specific combination of benzamide and pyrimidine groups, which confer unique chemical and biological properties. Its ability to inhibit tyrosine kinases and its potential as an anti-cancer agent make it a valuable compound for further research and development .
特性
分子式 |
C26H22N4O2 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-11-12-21(16-23(17)30-25(31)19-7-4-3-5-8-19)26(32)29-22-10-6-9-20(15-22)24-27-14-13-18(2)28-24/h3-16H,1-2H3,(H,29,32)(H,30,31) |
InChIキー |
QYFFFVGSMQVBOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CC(=N3)C)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



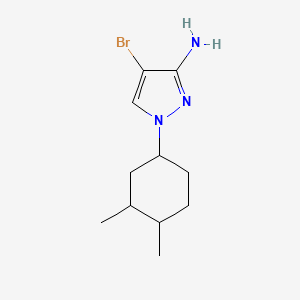

![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
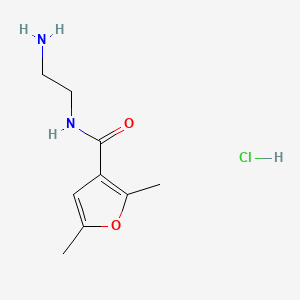

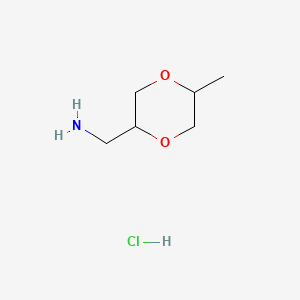
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
